molecular formula C14H17NO5S B2643240 1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 790270-87-0

1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2643240
CAS No.: 790270-87-0
M. Wt: 311.35
InChI Key: KLMOKXABTXOXNC-UHFFFAOYSA-N
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Description

“1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid” is a chemical compound used for pharmaceutical testing . It is used as a reactant for the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 311.36, a storage temperature at room temperature (RT), and a physical form of powder .

Scientific Research Applications

Synthesis and Microbial Studies

1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid has been involved in the synthesis of various pyridine derivatives. Specifically, the compound has contributed to creating benzothiazole derivatives with potential antimicrobial properties. These compounds were synthesized using a mix of pyridine and acetic anhydride, and their antibacterial and antifungal activities were assessed, indicating considerable potential in microbial studies (Patel & Agravat, 2007).

Nanomagnetic Reusable Catalyst

The compound has been used in the synthesis of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst, showcasing its application in facilitating and enhancing chemical reactions. This innovation was applied in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, demonstrating its potential in streamlining and improving chemical synthesis processes (Ghorbani‐Choghamarani & Azadi, 2015).

Anticancer Agent Synthesis

Another significant application is in the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were then evaluated as anticancer agents. This showcases its role in the development of potential therapeutic agents targeting cancer (Rehman et al., 2018).

Anti-Bacterial Studies

The compound has also been part of studies focusing on the synthesis of N-substituted derivatives with notable antibacterial properties. The research involved synthesizing a series of derivatives and testing their effectiveness against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Structural and Molecular Studies

Finally, the compound has played a role in structural and molecular studies. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, was characterized using techniques like single-crystal X-ray diffraction, providing valuable insights into its structural characteristics (Szafran et al., 2007).

Safety and Hazards

The safety information for “1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid” includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-(3-acetylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-10(16)12-3-2-4-13(9-12)21(19,20)15-7-5-11(6-8-15)14(17)18/h2-4,9,11H,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMOKXABTXOXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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